molecular formula C17H12N2O2S B2891773 3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide CAS No. 2034492-51-6

3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Cat. No. B2891773
CAS RN: 2034492-51-6
M. Wt: 308.36
InChI Key: OATRKXGVTIJJEK-UHFFFAOYSA-N
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Description

“3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide” is a complex organic compound that contains a thiophene ring. Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thiophene ring, a furan ring, and a benzamide group. The thiophene ring is a five-membered heterocycle that contains a sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of this class of compounds allows them to undergo various reactions to form biologically active novel heterocyclic moieties . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .


Physical And Chemical Properties Analysis

Thiophene, a key component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have been reported to exhibit a variety of biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that there is potential for future research and development in this area.

properties

IUPAC Name

3-cyano-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c18-9-12-2-1-3-13(8-12)17(20)19-10-15-4-5-16(21-15)14-6-7-22-11-14/h1-8,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATRKXGVTIJJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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